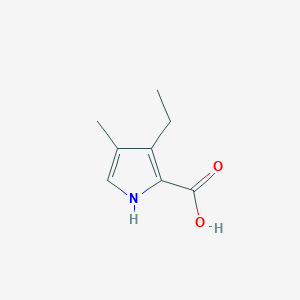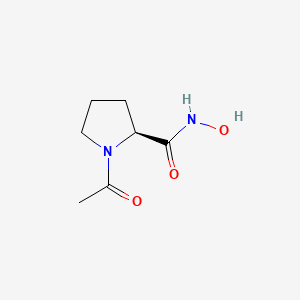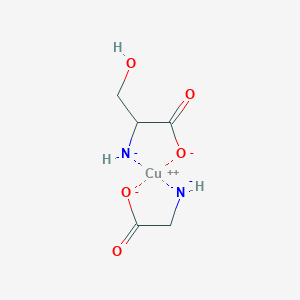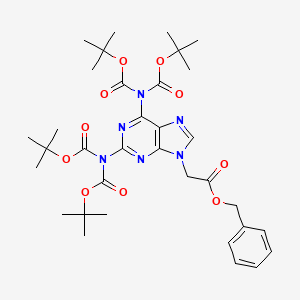
Methyl 4-iodo-2-methyl-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-iodo-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C10H10INO4. It is a derivative of benzoic acid, featuring an iodine atom, a nitro group, and a methyl ester group. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-2-methyl-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-methylbenzoate to introduce the nitro group, followed by iodination to add the iodine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and iodine with a suitable oxidizing agent for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-iodo-2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: Products like 4-azido-2-methyl-3-nitrobenzoate or 4-thiocyanato-2-methyl-3-nitrobenzoate.
Reduction: 4-iodo-2-methyl-3-aminobenzoate.
Oxidation: 4-iodo-2-methyl-3-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-iodo-2-methyl-3-nitrobenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 4-iodo-2-methyl-3-nitrobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzyme activity. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-iodo-3-nitrobenzoate: Similar structure but with different substitution pattern.
Methyl 2-methyl-3-nitrobenzoate: Lacks the iodine atom.
Methyl 4-iodo-3-methylbenzoate: Lacks the nitro group .
Uniqueness
Methyl 4-iodo-2-methyl-3-nitrobenzoate is unique due to the presence of both an iodine atom and a nitro group on the benzoate ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C9H8INO4 |
|---|---|
Molekulargewicht |
321.07 g/mol |
IUPAC-Name |
methyl 4-iodo-2-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C9H8INO4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,1-2H3 |
InChI-Schlüssel |
YBPIRYDIDGONHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])I)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)








![5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12871860.png)


![2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12871871.png)

